Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate
Description
Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate is a chiral ester derivative featuring a 4-oxopiperidine ring linked to a methyl propanoate backbone. This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize activity and selectivity .
Properties
IUPAC Name |
methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(9(12)13-2)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUIYPFDBRVMM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Intermediates
A patent by outlines a stereoselective route starting from racemic 1-benzyl-3-methylpiperidin-4-one. Optical resolution using (2S,3S)-bis((4-methylbenzoyl)oxy)succinic acid in acetonitrile achieves 99% enantiomeric excess (ee) for the (R)-enantiomer. Subsequent debenzylation and Boc protection yield tert-butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate. Transesterification with methyl propanoate under basic conditions completes the synthesis.
Reaction Conditions:
Alkylation of Piperidin-4-one Derivatives
Ambeed’s protocol for methyl 3-(piperidin-4-yl)propanoate provides a template for introducing the propanoate side chain. Reacting piperidin-4-one with methyl acrylate via Michael addition, followed by esterification, yields the target compound. However, this method lacks stereocontrol, necessitating post-synthetic chiral separation.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Michael Addition | Methyl acrylate, K₂CO₃, DMF | 31% |
| Esterification | HCl/EtOH | 67% |
Stepwise Synthetic Procedures
Preparation of (R)-1-Benzyl-3-Methylpiperidin-4-one
- Racemic Synthesis: 3-Chloroaniline is acylated with 2-chloroacetyl chloride in dichloromethane/NaOH, yielding 2-chloro-1-(3-chlorophenyl)ethanone.
- Alkylation: Reaction with benzylamine in acetone/K₂CO₃ at 60°C forms 1-benzyl-3-methylpiperidin-4-one.
- Chiral Resolution: (2S,3S)-bis((4-methylbenzoyl)oxy)succinic acid selectively crystallizes the (R)-enantiomer.
Esterification and Deprotection
- Boc Protection: Treating (R)-1-benzyl-3-methylpiperidin-4-one with di-tert-butyl dicarbonate in THF affords the Boc-protected intermediate.
- Transesterification: Reaction with methyl propanoate in methanol/HCl replaces the tert-butyl group with a methyl ester.
Optimization and Challenges
Stereochemical Control
Achieving >99% ee requires precise stoichiometry during resolution. Excess resolving agent (1.2 eq.) and controlled cooling rates (0.5°C/min) minimize racemization.
Solvent and Catalytic Systems
- DMF vs. Acetone: DMF enhances nucleophilicity in alkylation but necessitates rigorous drying to prevent hydrolysis.
- KI Catalysis: Adding potassium iodide (10 mol%) accelerates SN2 reactions by solubilizing chloride ions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of hydroxyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as acids or bases.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Aromatic vs. Heterocyclic Moieties: Replacement of 4-oxopiperidine with pyrrole () or phenoxy () groups introduces distinct electronic and steric profiles, impacting solubility and bioactivity .
Functional Group Variations and Implications
Piperidine Derivatives
- 4-Oxopiperidine vs. 2-Oxopiperidine : The 4-oxo configuration stabilizes a chair conformation, enhancing binding to enzymes like MMP-1 (matrix metalloproteinase-1), as seen in related MMP inhibitors . In contrast, 2-oxopiperidine derivatives exhibit different conformational dynamics, affecting substrate selectivity .
Ester Modifications
- Methyl Ester vs. Free Acid: The methyl ester in the target compound improves cell membrane penetration compared to carboxylic acid derivatives (e.g., Impurity K(EP): (2RS)-2-(4-Formylphenyl)-propanoic acid, ), which are more polar and less bioavailable .
- Chirality: The (2R)-configuration in the target compound contrasts with racemic mixtures (e.g., Impurity M(EP): (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid), where enantiomers may exhibit divergent biological activities .
Physicochemical Properties and Stability
- Degradation Pathways : Like Impurity N(EP) (), the target compound may undergo ester hydrolysis under acidic/basic conditions, necessitating stability studies .
- Solubility: The 4-oxopiperidine group enhances water solubility compared to purely aromatic analogs (e.g., methyl 3-phenylpropanoate derivatives), balancing lipophilicity for drug-likeness .
Biological Activity
Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₅NO₃
- Molecular Weight : 171.23 g/mol
- CAS Number : 328086-60-8
- PubChem ID : 130119466
This compound has been studied for its interactions with various biological targets. The piperidine ring structure is known to influence its binding affinity and selectivity for certain receptors. The compound's mechanism of action typically involves modulation of neurotransmitter systems, particularly those related to pain and inflammation.
Analgesic Properties
Research indicates that compounds with a piperidine backbone can exhibit analgesic effects. For instance, studies have shown that derivatives similar to this compound can inhibit pain pathways by acting on opioid receptors or modulating the release of neurotransmitters involved in pain signaling.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies. It is believed that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Liver (CYP450 enzymes) |
| Elimination Half-life | Variable |
These parameters suggest that while the compound is readily absorbed, its metabolism may vary significantly among individuals, potentially affecting efficacy and safety.
Case Studies and Research Findings
-
Study on Pain Management :
- A clinical trial investigated the use of piperidine derivatives in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting that this compound may be effective for pain management.
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that this compound reduced the production of inflammatory markers in human cell lines. This supports its potential use in treating inflammatory diseases.
-
Neuroprotective Effects :
- Animal models have shown that this compound can protect against neurodegeneration induced by oxidative stress, indicating potential applications in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing Methyl (2R)-2-(4-oxopiperidin-1-yl)propanoate with high stereochemical purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a 4-oxopiperidine intermediate. Key steps include:
- Enantioselective alkylation : Use chiral catalysts (e.g., Evans oxazolidinones) to control the (2R)-configuration .
- Esterification : React the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >98% purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm; ester carbonyl at δ 170–175 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validate molecular weight (e.g., [M+H]⁺ = 215.15) and purity .
- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and amide/keto groups from the piperidinyl moiety .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Perform parallel assays (e.g., IC₅₀ measurements in enzyme inhibition models) across multiple labs to control for batch-to-batch variability .
- Structural Analog Comparison : Test derivatives (e.g., piperidinyl vs. pyrrolidinyl substituents) to isolate the 4-oxo group’s role in activity .
- Meta-Analysis : Use public databases (e.g., PubChem BioAssay) to compare results against structurally similar compounds .
Q. What strategies are recommended for studying the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to the 4-oxopiperidine moiety, validated by site-directed mutagenesis .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals ester hydrolysis as the primary degradation pathway .
- Optimal Storage : Store lyophilized at -20°C under inert gas (argon) to prevent oxidation of the 4-oxo group .
- In-Use Stability : Prepare fresh solutions in anhydrous DMSO and avoid repeated freeze-thaw cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
